tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C9H17NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate allylating agent. One common method involves the use of allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protecting group properties.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of the allyl group.
tert-Butyl N-(benzyloxy)carbamate: A carbamate derivative with a benzyloxy group, used in different synthetic applications.
Uniqueness
tert-Butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new chemical entities and the study of reaction mechanisms .
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-(prop-2-enylamino)ethyl]carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)(H,12,14) |
InChI Key |
UMRIYZCGYZMVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC=C |
Origin of Product |
United States |
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